REACTION_CXSMILES
|
NC1C=CC=CC=1.[C:8]1([CH3:15])[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:16]([C:19]1[CH:20]=[C:21]([CH3:26])[C:22]([OH:25])=[CH:23][CH:24]=1)([CH3:18])=[CH2:17]>>[OH:14][C:13]1[CH:12]=[CH:11][C:10]([C:16]([C:19]2[CH:24]=[CH:23][C:22]([OH:25])=[C:21]([CH3:26])[CH:20]=2)([CH3:18])[CH3:17])=[CH:9][C:8]=1[CH3:15]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
mixture
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1C=C(C(=CC1)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C(C)(C)C1=CC(=C(C=C1)O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |